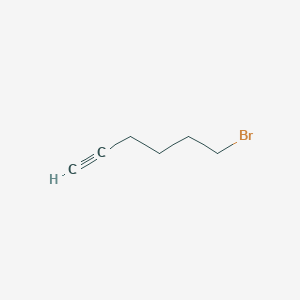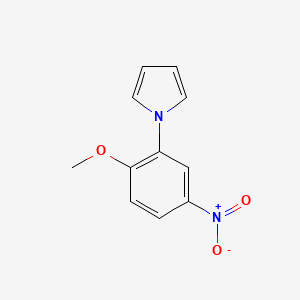
4-Bromo-4'-pentylbiphenyl
Overview
Description
4-Bromo-4’-pentylbiphenyl: is an organic compound with the molecular formula C17H19Br and a molecular weight of 303.24 g/mol . It is a white to almost white powder or crystal at room temperature . This compound is known for its applications in materials science, particularly as a building block for liquid crystal materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-pentylbiphenyl can be synthesized through various methods. One common approach involves the bromination of 4-pentylbiphenyl using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetonitrile or toluene, and the temperature is maintained around 80°C .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-4’-pentylbiphenyl often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time . The product is then purified through recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-pentylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium nitrate or organometallic compounds.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as iodobenzene diacetate.
Common Reagents and Conditions:
Substitution: Sodium nitrate in dry acetonitrile at 80°C.
Oxidation: Iodobenzene diacetate in the presence of TEMPO.
Major Products:
Scientific Research Applications
4-Bromo-4’-pentylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Integral in the development of liquid crystal materials for electronic displays.
Biology and Medicine:
Industry: Employed in the production of advanced materials with specific optical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-pentylbiphenyl primarily involves its role as a building block in the synthesis of liquid crystal materials. The compound’s structure allows it to align in specific orientations under electric fields, contributing to the unique optical properties of liquid crystals . The bromine atom provides a site for further functionalization, enabling the creation of tailored materials with desired properties .
Comparison with Similar Compounds
- 4-Bromo-4’-heptylbiphenyl
- 4-Bromo-4’-octylbiphenyl
- 4-Bromo-4’-nonylbiphenyl
Comparison: 4-Bromo-4’-pentylbiphenyl is unique due to its specific alkyl chain length, which influences its physical properties such as melting point and solubility . Compared to its analogs with longer alkyl chains, it has a lower melting point and different solubility characteristics, making it suitable for specific applications in liquid crystal technology .
Properties
IUPAC Name |
1-bromo-4-(4-pentylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJTWTJULLKDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347185 | |
| Record name | 4-Bromo-4'-pentylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-59-0 | |
| Record name | 4-Bromo-4'-pentylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)












![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
